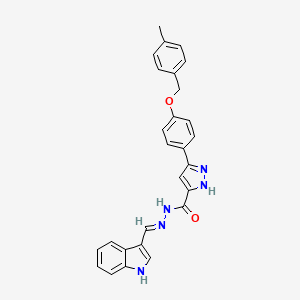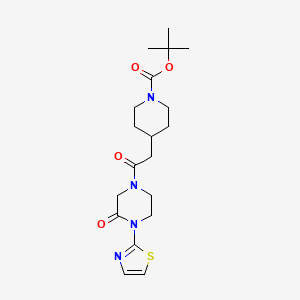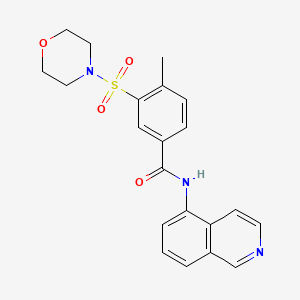![molecular formula C19H13F9N2O6 B2358752 [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate CAS No. 400078-48-0](/img/structure/B2358752.png)
[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino N-[4-(trifluoromethoxy)phenyl]carbamate is a synthetic organic compound characterized by its trifluoroethoxy and trifluoromethoxy substituents. These groups contribute to its significant electron-withdrawing properties, impacting its reactivity and stability in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction involving the introduction of trifluoroethoxy groups followed by the addition of the benzoylamino and phenylcarbamate moieties. Typical synthetic routes involve:
Step 1: : Introduction of the trifluoroethoxy groups to the benzoyl framework using reagents like trifluoroethanol and a base, such as potassium carbonate, under reflux conditions.
Step 2: : Formation of the benzoylamino intermediate through an amide coupling reaction with suitable coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Step 3: : Addition of the trifluoromethoxyphenyl group using a nucleophilic aromatic substitution reaction, typically under anhydrous conditions and inert atmosphere.
Industrial Production Methods
Industrially, the production involves scalable techniques, including continuous flow reactions and microwave-assisted synthesis, to enhance efficiency and yield. Advanced purification methods like high-performance liquid chromatography (HPLC) are employed to ensure the compound's purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, especially at the aromatic rings, using oxidizing agents like potassium permanganate.
Reduction: : Reduction can be performed using reagents like lithium aluminum hydride, targeting the carbonyl groups.
Substitution: : Both electrophilic and nucleophilic substitution reactions are feasible, influenced by the electron-withdrawing trifluoroethoxy and trifluoromethoxy groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous media.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogenating agents like chlorine or bromine in the presence of a catalyst for electrophilic substitution.
Major Products
Oxidation: : Oxidized aromatic derivatives.
Reduction: : Reduced amine derivatives.
Substitution: : Halogenated benzoylamino derivatives.
Scientific Research Applications
Chemistry
Used as a precursor in the synthesis of complex fluorinated compounds.
Studied for its potential to introduce trifluoromethyl groups into organic molecules.
Biology
Investigated for its biological activity, including enzyme inhibition and interaction with protein targets.
Medicine
Explored for potential therapeutic uses, given its unique chemical properties and interactions at the molecular level.
Industry
Utilized in the development of advanced materials, including fluorinated polymers and coatings.
Mechanism of Action
The compound exerts its effects through specific molecular interactions involving its trifluoroethoxy and trifluoromethoxy groups. These interactions often include hydrogen bonding, π-π stacking, and van der Waals forces with various biological and chemical targets. The electron-withdrawing nature of these groups also affects the compound's reactivity and stability.
Comparison with Similar Compounds
Compared to other fluorinated benzoylamino and phenylcarbamate derivatives, [2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino N-[4-(trifluoromethoxy)phenyl]carbamate is unique due to the specific positioning and combination of its trifluoroethoxy and trifluoromethoxy groups, enhancing its stability and reactivity.
Similar Compounds
[2,5-difluoro]benzoyl N-phenylcarbamate: : Less stable due to fewer electron-withdrawing groups.
[2,5-bis(trifluoromethyl)benzoyl]amino N-phenylcarbamate: : Different reactivity due to trifluoromethyl groups instead of trifluoroethoxy.
This compound stands out due to its unique combination of substituents, making it valuable for various applications in science and industry.
Properties
IUPAC Name |
[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F9N2O6/c20-17(21,22)8-33-12-5-6-14(34-9-18(23,24)25)13(7-12)15(31)30-36-16(32)29-10-1-3-11(4-2-10)35-19(26,27)28/h1-7H,8-9H2,(H,29,32)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCLTGKSGYDDSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)ONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F9N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2358670.png)
![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2358672.png)
![Ethyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2358673.png)


![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2358677.png)
![N-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B2358678.png)
![4-{4-[5-(3-Pyridinyl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine](/img/structure/B2358682.png)
![N-[4-[4-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2358683.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2358685.png)
![(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2358686.png)


![2-ethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2358691.png)
